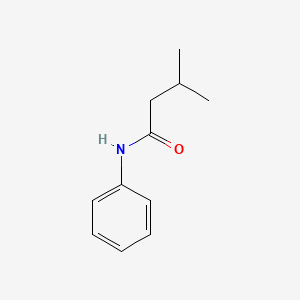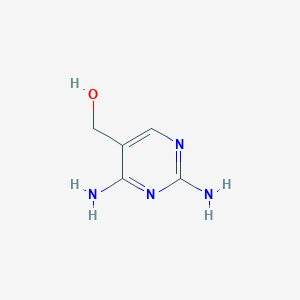
Hexatetracontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexatetracontane is a long-chain hydrocarbon with the molecular formula C46H94 . It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is a solid at room temperature and is known for its high melting point and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexatetracontane can be synthesized through the Fischer-Tropsch process , which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. This process typically uses iron or cobalt catalysts at high temperatures and pressures. Another method involves the reduction of long-chain fatty acids or their derivatives, such as esters, using hydrogen in the presence of a metal catalyst like palladium or platinum.
Industrial Production Methods
In an industrial setting, this compound is often produced as a byproduct of the petroleum refining process . It can be isolated from the paraffin wax fraction through fractional distillation and subsequent purification steps, such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Hexatetracontane primarily undergoes reactions typical of alkanes, including:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens like chlorine or bromine under ultraviolet light to form haloalkanes.
Cracking: Breaks down into smaller hydrocarbons under high temperatures and pressures, often in the presence of a catalyst.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.
Cracking: Requires high temperatures (around 500°C) and a catalyst such as zeolites.
Major Products
Combustion: Produces carbon dioxide and water.
Halogenation: Produces haloalkanes.
Cracking: Produces smaller alkanes and alkenes.
Scientific Research Applications
Hexatetracontane has several applications in scientific research:
Chemistry: Used as a standard for calibrating instruments in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its role in the formation of biological membranes and its interactions with other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of long-acting injectable medications.
Industry: Used as a phase change material in thermal energy storage systems due to its high melting point and thermal stability.
Mechanism of Action
Hexatetracontane exerts its effects primarily through hydrophobic interactions . Its long hydrocarbon chain allows it to interact with other nonpolar molecules, making it useful in applications where hydrophobicity is essential. In biological systems, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Hexatetracontane can be compared with other long-chain alkanes, such as:
- Hexatriacontane (C36H74)
- Octatriacontane (C38H78)
- Tetracontane (C40H82)
Uniqueness
This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its high melting point and stability make it particularly useful in applications requiring durable and heat-resistant materials.
Properties
IUPAC Name |
hexatetracontane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H94/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-46H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQAQPUODMPGGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H94 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334943 |
Source


|
| Record name | Hexatetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7098-24-0 |
Source


|
| Record name | Hexatetracontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)










